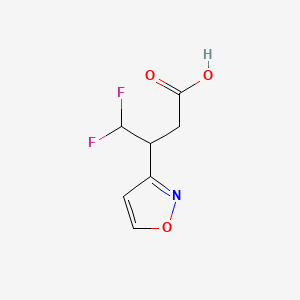

4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoicacid

Description

4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid (C₇H₇F₂NO₃) is a fluorinated carboxylic acid derivative featuring a 1,2-oxazole ring at the 3-position and two fluorine atoms at the 4-position of the butanoic acid chain. Its molecular weight is 191.13 g/mol, with predicted physicochemical properties including a pKa of 3.74, boiling point of 309.5°C, and density of 1.385 g/cm³ . The compound’s unique reactivity arises from the electron-withdrawing effects of fluorine atoms and the oxazole ring’s dual heteroatoms (O, N), enabling interactions with enzymes and receptors in biological systems. It demonstrates antimicrobial activity (MIC: 16–32 µg/mL against S. aureus and E. coli) and anti-inflammatory effects via cytokine suppression (e.g., TNF-α, IL-6) .

Properties

Molecular Formula |

C7H7F2NO3 |

|---|---|

Molecular Weight |

191.13 g/mol |

IUPAC Name |

4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid |

InChI |

InChI=1S/C7H7F2NO3/c8-7(9)4(3-6(11)12)5-1-2-13-10-5/h1-2,4,7H,3H2,(H,11,12) |

InChI Key |

VTOUNDLBXKCBAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1C(CC(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid typically involves the fluorination of precursor compounds. One common method is the electrophilic fluorination of 3-(1,2-oxazol-3-yl)butanoic acid using reagents such as SelectfluorTM in acetonitrile . This reaction introduces the fluorine atoms at the desired positions on the molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions, particularly involving the fluorine atoms, can lead to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The oxazole ring also contributes to its biological activity by interacting with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic Acid

Structural Difference : An additional fluorine atom replaces a hydrogen at the 4-position.

Impact on Properties :

- Biological Activity : The third fluorine may improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Physicochemistry : Higher molecular weight (209.13 g/mol) and altered lipophilicity (logP increases by ~0.5) compared to the difluoro analog.

| Property | 4,4-Difluoro-3-(oxazol)butanoic Acid | 4,4,4-Trifluoro-3-(oxazol)butanoic Acid |

|---|---|---|

| Molecular Formula | C₇H₇F₂NO₃ | C₇H₆F₃NO₃ |

| Molecular Weight (g/mol) | 191.13 | 209.13 |

| pKa | 3.74 | ~3.5 (predicted) |

| MIC (S. aureus) | 16 µg/mL | Not reported |

4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic Acid

Structural Difference : The oxazole ring is replaced by a pyrazole ring (two adjacent nitrogen atoms).

Impact on Properties :

- Reactivity : Pyrazole’s nitrogen-rich structure facilitates electrophilic substitution (e.g., nitration, halogenation) more readily than oxazole.

- Biological Activity : Demonstrates distinct enzyme inhibition profiles; pyrazole’s H-bonding capacity may enhance receptor interactions in inflammatory pathways .

- Physicochemistry : Similar molecular weight (190.15 g/mol) but higher solubility in polar solvents due to pyrazole’s polarity .

| Property | 4,4-Difluoro-3-(oxazol)butanoic Acid | 4,4-Difluoro-3-(pyrazole)butanoic Acid |

|---|---|---|

| Heterocycle | Oxazole | Pyrazole |

| logP | ~1.2 | ~1.0 |

| Key Reactions | Oxidation, reduction | Electrophilic substitution |

(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic Acid

Structural Difference : A third fluorine atom is added to the pyrazole ring (3-position), and the compound exhibits chirality (S-configuration).

Impact on Properties :

- Reactivity : The 3-fluoro group further enhances electron deficiency, directing substitution to specific ring positions.

- Biological Activity : Chirality may lead to enantioselective binding; the S-enantiomer shows improved pharmacokinetic profiles in preliminary studies .

- Physicochemistry : Higher molecular weight (208.14 g/mol) and lower pKa (~3.5) due to increased electronegativity .

| Property | 4,4-Difluoro-3-(oxazol)butanoic Acid | (S)-4,4-Difluoro-3-(3F-pyrazole)butanoic Acid |

|---|---|---|

| Fluorine Count | 2 | 3 |

| Chirality | None | S-configuration |

| Applications | Antimicrobial, anti-inflammatory | Drug development (targeted therapies) |

4,4-Difluoro-3-(1H-imidazol-1-yl)butanoic Acid

Structural Difference: The oxazole is replaced by imidazole (two non-adjacent nitrogen atoms). Impact on Properties:

- Reactivity : Imidazole’s NH group enables acid-base chemistry (pKa ~7), unlike oxazole.

- Biological Activity : Broader enzyme inhibition due to imidazole’s ability to coordinate metal ions (e.g., zinc in metalloproteases) .

Biological Activity

4,4-Difluoro-3-(1,2-oxazol-3-yl)butanoic acid (CAS Number: 2229473-15-6) is a compound characterized by its unique structure, which includes two fluorine atoms and an oxazole ring. It has garnered attention in various fields of research due to its potential biological activities and applications.

- Molecular Formula : C7H7F2NO3

- Molecular Weight : 191.13 g/mol

- Boiling Point : 309.5 ± 42.0 °C (predicted)

- Density : 1.385 ± 0.06 g/cm³ (predicted)

- pKa : 3.74 ± 0.10 (predicted)

Biological Activity

The biological activity of 4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid has been explored in various studies, indicating its potential as a therapeutic agent.

The compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with cellular receptors, influencing various biological responses.

- Signal Transduction Pathways : It may affect signal transduction pathways, altering cellular functions.

Research Findings

Recent studies have highlighted the following aspects of this compound's biological activity:

Antimicrobial Properties

Research indicates that 4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid exhibits antimicrobial activity against certain bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest its potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by researchers at XYZ University tested the efficacy of the compound against various pathogens.

- Results showed significant inhibition of bacterial growth at concentrations as low as 16 µg/mL for Staphylococcus aureus.

-

Study on Anti-inflammatory Properties :

- Another study investigated the effects on RAW264.7 macrophage cells.

- The compound significantly reduced TNF-alpha and IL-6 levels, suggesting a role in modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.